molecular formula C6H15NO2 B1194828 diethylamine acetate CAS No. 20726-63-0

diethylamine acetate

Cat. No.: B1194828
CAS No.: 20726-63-0
M. Wt: 133.19 g/mol
InChI Key: UEHUZQKLOWYOMO-UHFFFAOYSA-N
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Description

diethylamine acetate is an organic compound with the molecular formula C6H13NO2. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Diethylamine acetate, also known as Diethylammonium acetate or Ethanamine, N-ethyl-, acetate, is a secondary amine . The primary targets of this compound are likely to be similar to those of other secondary amines, such as diclofenac . These targets include cyclooxygenase (COX)-1 and -2, enzymes responsible for producing prostaglandins (PGs) . PGs play a crucial role in inflammation and pain signaling .

Mode of Action

As a secondary amine, this compound can act as a base, accepting a hydrogen ion from acids to produce ammonium ions . This is similar to the behavior of ammonia and other amines . In the presence of excess ethylamine, there is the possibility of a reversible reaction where the ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by other secondary amines. For example, the acetyl CoA pathway, which requires approximately 10 enzymes and several organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The acetate mevalonate and acetate malonate biosynthetic pathway, also known as the acetate or isoprenoids pathway, leads to the formation of terpenoids, steroids, fatty acids, lipids, and wax .

Pharmacokinetics

For instance, diclofenac, a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID), is often used as first-line therapy for acute and chronic pain and inflammation .

Result of Action

Based on its similarity to other secondary amines, it can be inferred that it may contribute to inflammation and pain signaling by inhibiting the production of prostaglandins .

Action Environment

Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

diethylamine acetate can be synthesized through several methods. One common method involves the reaction of ethanamine with ethyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to its boiling point and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion.

Industrial Production Methods

In industrial settings, ethanamine, N-ethyl-, acetate is produced on a larger scale using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

diethylamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted ethanamines

Scientific Research Applications

diethylamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

diethylamine acetate can be compared with other similar compounds, such as:

    Ethanamine, N-methyl-, acetate: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.

    Ethanamine, N-propyl-, acetate: The presence of a propyl group affects the compound’s steric and electronic properties.

    Ethanamine, N-ethyl-, propionate: The propionate group introduces additional carbon atoms, altering the compound’s chemical behavior.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications.

Properties

IUPAC Name

acetic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHUZQKLOWYOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Ethanamine, N-ethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2066646
Record name Diethylammonium acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20726-63-0
Record name Diethylammonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20726-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-ethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-ethyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium acetate
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